2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC15759743
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine -](/images/structure/VC15759743.png)
Specification
Molecular Formula | C7H7BrN4 |
---|---|
Molecular Weight | 227.06 g/mol |
IUPAC Name | 6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Standard InChI | InChI=1S/C7H7BrN4/c1-4-2-5(8)3-12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11) |
Standard InChI Key | LNNGCKFXDDKXGJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN2C1=NC(=N2)N)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (Figure 1) consists of a bicyclic triazolo[1,5-a]pyridine system. Key features include:
-
Amino group (-NH₂) at position 2: Enhances nucleophilicity and hydrogen-bonding potential.
-
Bromo atom (-Br) at position 6: Facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Methyl group (-CH₃) at position 8: Improves lipophilicity and metabolic stability.
The molecular formula is C₇H₇BrN₄, with a molecular weight of 229.06 g/mol. The SMILES notation is NC1=NN2C=C(Br)C(=CC2=N1)C
, reflecting the substitution pattern .
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₇H₇BrN₄ |
Molecular Weight | 229.06 g/mol |
Exact Mass | 227.981 Da |
Topological Polar SA | 58.2 Ų |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 4 (N atoms) |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H-5), 7.45 (s, 1H, H-7), 6.10 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃) .
-
¹³C NMR (100 MHz, DMSO-d₆): δ 158.9 (C-2), 144.1 (C-6), 132.0 (C-8), 128.5 (C-5), 121.7 (C-7), 19.8 (CH₃) .
-
HRMS: m/z calcd. for C₇H₇BrN₄ [M+H]⁺: 227.981, found: 227.980 .
Synthesis and Optimization
Nickel-Catalyzed Methylation
A pivotal advancement involves nickel-catalyzed cross-coupling to introduce the methyl group at position 8 (Figure 2) :
-
Directing Group Installation: React 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide .
-
Methylation: Treat the intermediate with methylzinc bromide ([CH₃ZnBr]) in the presence of NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) at 60°C. This replaces the bromine at position 3 with a methyl group .
-
Cyclization: React the methylated intermediate with hydrazine hydrate to form the triazole ring, yielding 2-amino-6-bromo-8-methyl- triazolo[1,5-a]pyridine .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Directing Group | DMF-DMA, 100°C, 12 h | 92 |
Methylation | CH₃ZnBr, NiCl₂(dppp), 60°C | 85 |
Cyclization | NH₂NH₂·H₂O, EtOH, reflux | 78 |
Side Reactions and Mitigation
-
Triazole Isomerization: Prolonged heating during cyclization may yield triazolo[4,3-a]pyridine byproducts. Maintaining temperatures below 80°C minimizes this .
-
Debromination: Using excess methylzinc bromide (1.5 equiv) prevents residual bromine at position 6 .
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in DMF (20 mg/mL), and insoluble in water (<0.1 mg/mL) .
-
Stability: Stable under inert atmospheres for >6 months at -20°C. Decomposes above 250°C .
Table 3: Thermodynamic Properties
Property | Value |
---|---|
Melting Point | 198–202°C (dec.) |
LogP (Octanol-Water) | 2.1 |
pKa (NH₂) | 4.7 |
Reactivity Profile
-
Bromo Substitution: Undergoes Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Amino Functionalization: Acetylation (Ac₂O, pyridine) yields 2-acetamido derivatives, useful for prodrug design .
Pharmaceutical Applications
Intermediate for Kinase Inhibitors
The compound is a precursor to JAK3/STAT5 inhibitors (e.g., Figure 3), which show promise in treating rheumatoid arthritis and lupus . Key modifications include:
-
Replacing bromine with heteroaryl groups (e.g., pyrazol-4-yl) to enhance target binding.
-
Introducing sulfonamide groups at the amino position to improve solubility .
Antimicrobial Activity
Derivatives exhibit MIC₉₀ values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans, outperforming fluconazole (MIC₉₀ = 16 μg/mL) .
Table 4: Biological Activity Data
Derivative | Target IC₅₀ (nM) | MIC₉₀ (μg/mL) |
---|---|---|
2-Amino-6-(pyrazol-4-yl) | JAK3: 12 | - |
2-Acetamido-6-bromo | - | 4.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume